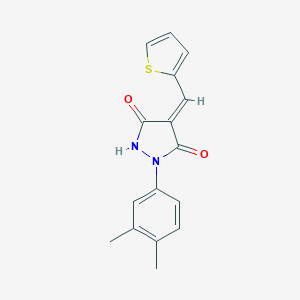
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione is not fully understood. However, it is believed to exert its anti-inflammatory and insecticidal properties through the inhibition of certain enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione exhibits anti-inflammatory and insecticidal properties. It has also been shown to have low toxicity, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione in lab experiments is its low toxicity. However, one limitation is that its mechanism of action is not fully understood, making further study necessary.
Direcciones Futuras
There are several future directions for the study of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione. One direction is to further investigate its potential as an anti-inflammatory agent and its possible use in the treatment of diseases such as arthritis and cancer. Another direction is to study its potential as a pesticide and its effects on the environment. Additionally, further study is needed to fully understand its mechanism of action and to explore its potential applications in materials science.
Métodos De Síntesis
The synthesis of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione can be achieved through a multi-step reaction starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding α,β-unsaturated aldehyde. This intermediate is then reacted with pyrazolidine-3,5-dione in the presence of a catalyst to afford the final product.
Aplicaciones Científicas De Investigación
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of various diseases such as arthritis and cancer. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Nombre del producto |
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)18-16(20)14(15(19)17-18)9-13-4-3-7-21-13/h3-9H,1-2H3,(H,17,19)/b14-9+ |
Clave InChI |
JIXMRJVNOQHYKD-NTEUORMPSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)N2)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301524.png)
![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)